2-Amino-N6-hydroxyadenine is classified as a nucleobase analog. It is derived from adenine and can be synthesized through various chemical methods. The compound has been studied extensively for its genetic activity and mutagenic potential, particularly in model organisms such as Escherichia coli and Salmonella typhimurium .
The synthesis of 2-amino-N6-hydroxyadenine can be achieved through several chemical pathways. One common method involves the reaction of adenine with hydroxylamine, followed by subsequent amination processes.
Technical Details:
The molecular formula for 2-amino-N6-hydroxyadenine is C5H6N4O. Its structure consists of a purine ring with an amino group at the 2-position and a hydroxyl group at the N6 position.
Data:
2-Amino-N6-hydroxyadenine participates in various chemical reactions that are significant for its mutagenic properties. Notably, it can undergo base-pairing interactions during DNA replication, leading to erroneous incorporation into DNA strands.
Technical Details:
The mechanism of action of 2-amino-N6-hydroxyadenine involves its incorporation into DNA during replication. Once incorporated, it can mispair with thymidine or cytosine, leading to mutations.
Data:
Relevant Data:
2-Amino-N6-hydroxyadenine is primarily used in genetic research as a mutagen to study DNA repair mechanisms and mutagenesis pathways. Its ability to induce specific types of mutations makes it a valuable tool in molecular biology and genetics.
Applications include:
2-Amino-N⁶-hydroxyadenine (AHA), also termed 2-amino-6-(hydroxyamino)purine, is a synthetic purine analog with significant implications in genetic toxicology and mutagenesis research. Characterized by its modified adenine structure featuring an amino group at position 2 and a hydroxylamino group at position 6, AHA exhibits unique base-pairing behavior that disrupts standard DNA replication fidelity. This compound serves as a critical tool for probing mutagenic mechanisms and nucleotide processing pathways across biological systems, from bacteria to mammalian cells [4] [7].
AHA (molecular formula: C₅H₆N₆O; molecular weight: 166.14 g/mol) belongs to the hydroxyaminopurine class of biochemical analogs. Its structure combines features of adenine and guanine:
Table 1: Physicochemical Properties of AHA
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 166.14 g/mol | Calculated from C₅H₆N₆O [4] |
Melting Point | Decomposes at 220°C (428°F) | Thermal analysis [8] |
Appearance | White amorphous powder | Visual characterization [4] |
Solubility | Insoluble in water; soluble in dilute acids/bases | Reactivity profile [4] |
Long-Term Storage | Stable at 2–8°C (dry) | Handling recommendations [8] |
AHA decomposes rather than melting cleanly, indicating thermal instability. Its solubility behavior arises from zwitterionic potential: the hydroxylamino group acts as a weak acid (pKa ~6–8), while the purine nitrogens confer basicity. This facilitates salt formation with mineral acids [4] [8].
AHA emerged from mid-20th century investigations into purine analog mutagenicity. Key milestones include:
This research established AHA as a "transversion-specific purine analog mutagen," capable of inducing both transition and transversion mutations depending on replication context [5] [7]. Its potency exceeds analogs like 2-aminopurine, making it a model compound for studying replication errors.
Table 2: Key Mutagenesis Studies of AHA
Biological System | Mutation Profile | Experimental Findings |
---|---|---|
Phage M13mp2 (E. coli) | 80–90% base transitions (A•T → G•C) | Dominant incorporation opposite thymine [2] |
S. typhimurium TA100 | High revertant colony counts | Specificity for base-substitution mutations [2] |
Mouse lymphoma L5178Y cells | tk locus mutations (point and deletion types) | Differentiated via colony size bimodality [9] |
Saccharomyces cerevisiae | LYS2 gene reversions | Used to isolate mutationally defective yeast strains [5] |
Base-Pairing Ambiguity and Mutagenic Mechanism
AHA disrupts DNA replication through non-canonical base pairing:
Biological Activity Spectrum
Table 3: Comparative Base-Pairing Properties of Purines
Compound | Primary Pairing Partner | Ambiguous Pairing Partners | Hydrogen Bond Configuration |
---|---|---|---|
Guanine | Cytosine | None (standard) | 2 donor, 2 acceptor bonds (G•C) [3] |
Adenine | Thymine | Cytosine (rare) | 2 donor, 1 acceptor bonds (A•T) |
2-Amino-N⁶-hydroxyadenine | Thymine (keto form) | Cytosine (enol form), Guanine (ionized) | 1–3 bonds, variable donor/acceptor roles [7] |
Research Applications
AHA serves as a mechanistic probe for:
Tables of Compounds Mentioned
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